Ethyl maltol-d5
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Overview
Description
Ethyl maltol-d5, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one-d5, is a deuterium-labeled version of ethyl maltol. Ethyl maltol is an odor-active compound widely used as a food additive due to its sweet, caramel-like aroma. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotopes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl maltol-d5 involves the incorporation of deuterium atoms into the ethyl maltol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with maltol and perform an esterification reaction with deuterated ethanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated ethanol and other deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl maltol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl maltol-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving stable isotopes to investigate reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is used in the food industry as a flavor enhancer and in the fragrance industry to add sweet, caramel-like notes to products .
Mechanism of Action
The mechanism of action of ethyl maltol-d5 involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in this compound can be tracked to study metabolic processes. The compound’s sweet aroma is due to its interaction with olfactory receptors, making it a valuable additive in the food and fragrance industries .
Comparison with Similar Compounds
Maltol: A related compound with a similar structure but without the ethyl group.
Vanillin: Another flavor compound with a sweet aroma, commonly used in the food industry.
Ethyl Vanillin: A derivative of vanillin with an ethyl group, used as a flavor enhancer
Uniqueness of Ethyl Maltol-d5: this compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing valuable insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-hydroxy-2-(2,2,3,3,3-pentadeuteriopropyl)pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-8(10)6(9)4-5-11-7/h4-5,10H,2-3H2,1H3/i1D3,2D2 |
InChI Key |
DWAFWTJANIITML-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=O)C=CO1)O |
Canonical SMILES |
CCCC1=C(C(=O)C=CO1)O |
Origin of Product |
United States |
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